Isobutyl salicylate is a synthetic benzoate ester primarily utilized as a mid-to-base note fragrance ingredient, flavoring agent, and formulation modifier [1]. Characterized by its distinct orchid, clover, and sweet wintergreen olfactory profile, it offers a 48-hour substantivity that bridges the gap between highly volatile top notes and heavy fixatives [1]. From a procurement perspective, its value lies in its balanced physical properties—specifically a vapor pressure of approximately 0.006 mmHg at 25 °C and a LogP of 4.0 [1]. These metrics ensure excellent solubility in ethanol, fixed oils, and mineral oils, while providing superior thermal stability (flash point of 110 °C) compared to lighter salicylates[1]. It is widely specified in personal care, soap manufacturing, and household chemical formulations where prolonged scent retention and phase stability are critical [2].
Generic substitution of isobutyl salicylate with close analogs like methyl salicylate or benzyl salicylate frequently leads to formulation failure due to drastic differences in volatility, lipophilicity, and regulatory constraints. Substituting with methyl salicylate (LogP 2.55, vapor pressure ~0.034 mmHg) results in a highly volatile top-note behavior that flashes off prematurely, ruining the intended 48-hour substantivity and lowering the formulation's flash point to 96 °C, which can introduce process safety risks during heated blending[1] [2]. Conversely, substituting with benzyl salicylate introduces excessive heaviness (vapor pressure ~0.00017 mmHg) and triggers strict Quantitative Risk Assessment (QRA) and IFRA sensitization limits[3]. Even the closest structural analog, isoamyl salicylate, exhibits a higher lipophilicity (LogP ~4.37 to 4.78), which can alter the partition dynamics in surfactant-rich systems like shampoos or body washes, leading to potential phase instability or altered release kinetics .
Isobutyl salicylate exhibits a vapor pressure of approximately 0.006 mmHg at 25 °C, providing a measured evaporation rate that translates to a 48-hour substantivity on standard testing substrates[1]. In direct contrast, methyl salicylate is highly volatile with a vapor pressure of ~0.034 mmHg, acting strictly as a top note that dissipates rapidly . Meanwhile, benzyl salicylate is extremely heavy (vapor pressure ~0.00017 mmHg), functioning almost exclusively as a deep fixative with minimal initial projection [2]. Isobutyl salicylate's intermediate volatility allows it to perform dual functions: projecting its signature orchid/clover notes while anchoring lighter volatile compounds.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | ~0.006 mmHg |
| Comparator Or Baseline | Methyl salicylate (~0.034 mmHg) and Benzyl salicylate (~0.00017 mmHg) |
| Quantified Difference | 5.6x lower volatility than methyl salicylate; 35x higher volatility than benzyl salicylate |
| Conditions | Standard ambient conditions (25 °C) |
Enables formulators to achieve a sustained 48-hour scent profile without the premature evaporation of lighter esters or the suppressed projection of heavy fixatives.
The partition coefficient (LogP) of a fragrance or modifier dictates its phase behavior in emulsions, soaps, and hydroalcoholic solutions. Isobutyl salicylate maintains a LogP of approximately 4.0, ensuring complete solubility in ethanol and fixed oils while resisting rapid wash-off in aqueous environments [1]. When compared to methyl salicylate (LogP 2.55), isobutyl salicylate is significantly more hydrophobic, preventing it from partitioning too heavily into the aqueous phase [2]. Compared to isoamyl salicylate (LogP ~4.37 to 4.78), isobutyl salicylate is slightly more polar, which can prevent micellar overloading and phase separation in clear surfactant systems such as shampoos and body washes .
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | 4.0 |
| Comparator Or Baseline | Methyl salicylate (2.55) and Isoamyl salicylate (~4.37 - 4.78) |
| Quantified Difference | ~1.45 units more lipophilic than methyl salicylate; ~0.37-0.78 units less lipophilic than isoamyl salicylate |
| Conditions | Standard octanol/water partitioning models |
Ensures predictable solubility and prevents phase separation or micellar disruption in complex personal care formulations.
In industrial manufacturing, particularly in the production of soaps and hot-pour cosmetics, the thermal stability of additives is a critical safety and quality parameter. Isobutyl salicylate features a closed-cup flash point of 110 °C (230 °F)[1]. This provides a substantial safety margin over methyl salicylate, which has a flash point of 96 °C [2]. The higher flash point of isobutyl salicylate minimizes the risk of vapor ignition during heated blending and reduces evaporative losses when the compound is added to high-temperature lipid or wax bases before cooling.
| Evidence Dimension | Closed-Cup Flash Point |
| Target Compound Data | 110 °C |
| Comparator Or Baseline | Methyl salicylate (96 °C) |
| Quantified Difference | 14 °C higher flash point |
| Conditions | Standard closed-cup testing methods |
Reduces evaporative loss and mitigates flammability risks during high-temperature industrial compounding and soap manufacturing.
Due to its optimized vapor pressure (~0.006 mmHg) and 48-hour substantivity, isobutyl salicylate is the ideal choice for bridging top notes and base notes in perfumes, lotions, and body washes [1]. It provides a sustained orchid and clover profile that outlasts methyl salicylate without requiring the heavy, sometimes sensitizing presence of benzyl salicylate.
Leveraging its elevated flash point of 110 °C, isobutyl salicylate is highly suitable for hot-pour soap and detergent manufacturing [1]. It resists thermal degradation and evaporative loss during the heated saponification or blending phases, ensuring consistent batch-to-batch scent yield and process safety.
With a balanced LogP of 4.0, isobutyl salicylate is optimal for clear shampoos and shower gels [1]. Unlike the more lipophilic isoamyl salicylate, it integrates smoothly into micellar structures without causing cloudiness or phase separation, while still remaining hydrophobic enough to deposit onto skin or hair during rinsing.
Irritant